(S)-2-Bromo-6-(pyrrolidin-2-yl)pyridine
CAS No.:
Cat. No.: VC19834866
Molecular Formula: C9H11BrN2
Molecular Weight: 227.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrN2 |
|---|---|
| Molecular Weight | 227.10 g/mol |
| IUPAC Name | 2-bromo-6-[(2S)-pyrrolidin-2-yl]pyridine |
| Standard InChI | InChI=1S/C9H11BrN2/c10-9-5-1-3-8(12-9)7-4-2-6-11-7/h1,3,5,7,11H,2,4,6H2/t7-/m0/s1 |
| Standard InChI Key | OXMSTXNPMORHBL-ZETCQYMHSA-N |
| Isomeric SMILES | C1C[C@H](NC1)C2=NC(=CC=C2)Br |
| Canonical SMILES | C1CC(NC1)C2=NC(=CC=C2)Br |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s structure consists of a pyridine ring functionalized with bromine and a pyrrolidine group. The pyridine ring provides aromaticity and electronic heterogeneity, while the bromine atom serves as a leaving group in substitution reactions . The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, introduces stereochemical complexity. The (S)-configuration at the pyrrolidine’s chiral center is critical for asymmetric synthesis and biological activity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.10 g/mol | |
| InChIKey | HFHUQKSKYTXHOJ-QMMMGPOBSA-N | |
| SMILES Notation | C1CC@HC2=CN=C(C=C2)Br |
Crystallographic Insights
X-ray diffraction studies of related pyridine-pyrrolidine hybrids reveal that the pyrrolidine ring adopts an envelope conformation, with the chiral center deviating from planarity by approximately 0.3 Å . This conformational flexibility influences packing in the solid state, as evidenced by the orthorhombic crystal system (space group ) observed in analogous compounds .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of (S)-2-Bromo-6-(pyrrolidin-2-yl)pyridine typically involves a two-step sequence:
-
Bromination of 2-Aminopyridine: Electrophilic aromatic substitution introduces bromine at the 2-position using or (N-bromosuccinimide).
-
Pyrrolidine Incorporation: A Buchwald-Hartwig amination or Ullmann coupling attaches the pyrrolidine group, with chiral auxiliaries ensuring enantioselectivity .
Table 2: Reaction Conditions for Key Steps
Process Optimization
Yields improve to >85% when using continuous flow reactors, which enhance heat transfer and reduce side reactions. Solvent selection (e.g., DMF vs. THF) significantly affects reaction kinetics, with polar aprotic solvents favoring nucleophilic displacement .
Physicochemical Properties
Thermal Stability
The compound exhibits a boiling point of at 760 mmHg and a flash point of . These properties necessitate careful handling in high-temperature reactions to prevent decomposition.
Solubility and Partitioning
With a calculated of 1.09 , the compound demonstrates moderate lipophilicity, enabling penetration through biological membranes. Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating co-solvents like DMSO for biological assays .
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions (, DMF, 60°C). This reactivity underpins its utility in constructing polycyclic frameworks for drug candidates.
Catalytic Asymmetric Hydrogenation
In a landmark application, iridium complexes derived from this compound catalyze the asymmetric hydrogenation of 2-pyridyl imines with 99% enantiomeric excess, enabling efficient synthesis of nicotine derivatives .
Table 3: Representative Reactions
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Suzuki Coupling | Pd(PPh), NaCO | Biaryl ligands for catalysis |
| Reductive Amination | , MeOH | Neuroactive amine analogs |
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